molecular formula C21H21ClF4N2O3S B3709905 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No.: B3709905
M. Wt: 492.9 g/mol
InChI Key: LCHKFMMLLHBUEL-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a trifluoromethyl group, a sulfonyl group, and an amide group. These groups can have significant impacts on the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods . Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure.


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its functional groups. For example, the amide group might participate in condensation or hydrolysis reactions, while the trifluoromethyl group could affect the compound’s electronic properties and reactivity .

Mechanism of Action

The mechanism of action refers to how a compound interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information, it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and physical properties. For example, some compounds may be irritants or toxic if ingested, inhaled, or in contact with skin .

Future Directions

The future directions for research on a compound depend on its potential applications. This could include further studies to understand its properties, development of synthesis methods, or exploration of its uses in areas like medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF4N2O3S/c22-18-11-6-14(21(24,25)26)12-19(18)27-20(29)13-28(16-4-2-1-3-5-16)32(30,31)17-9-7-15(23)8-10-17/h6-12,16H,1-5,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHKFMMLLHBUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 2
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N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

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